1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 2090612-09-0
VCID: VC3203543
InChI: InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2
SMILES: C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O
Molecular Formula: C9H10F3N3O
Molecular Weight: 233.19 g/mol

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

CAS No.: 2090612-09-0

Cat. No.: VC3203543

Molecular Formula: C9H10F3N3O

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol - 2090612-09-0

Specification

CAS No. 2090612-09-0
Molecular Formula C9H10F3N3O
Molecular Weight 233.19 g/mol
IUPAC Name 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Standard InChI InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2
Standard InChI Key JDQQWFJSGAGADW-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O
Canonical SMILES C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O

Introduction

Chemical Identity and Properties

Basic Identification

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is identified by the CAS registry number 2090612-09-0. It was first registered in chemical databases in 2016, with recent updates to its data as recent as 2025 . The compound belongs to the class of heterocyclic organic compounds containing both nitrogen and fluorine atoms.

Physical and Chemical Properties

The compound has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 g/mol. Its structure consists of a 5-aminopyridine group linked to a 3-(trifluoromethyl)azetidin-3-ol moiety. The presence of the trifluoromethyl group (-CF3) imparts unique physicochemical properties to the molecule, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Table 1: Physical and Chemical Properties of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

PropertyValue
Molecular FormulaC9H10F3N3O
Molecular Weight233.19 g/mol
CAS Number2090612-09-0
Physical StateNot specified in available literature
Melting PointNot specified in available literature
Log PNot specified in available literature
SolubilityNot specified in available literature

Structural Identifiers

The compound can be represented using various structural identifiers that facilitate its indexing and identification in chemical databases :

Table 2: Structural Identifiers for 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

Identifier TypeValue
IUPAC Name1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Standard InChIInChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2
Standard InChIKeyJDQQWFJSGAGADW-UHFFFAOYSA-N
SMILESC1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O
Canonical SMILESC1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O

Structural Features

Core Structural Elements

The structure of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol comprises several key elements that contribute to its chemical behavior and potential biological activity:

  • A pyridine ring with an amino group at the 5-position, providing potential for hydrogen bonding interactions

  • An azetidine ring (four-membered nitrogen-containing heterocycle)

  • A tertiary alcohol (hydroxyl group) at the 3-position of the azetidine ring

  • A trifluoromethyl group also at the 3-position of the azetidine ring

The combination of these structural elements creates a molecule with multiple functional groups capable of engaging in various interactions with biological targets.

Synthesis Methods

General Synthetic Approaches

Research Status and Findings

Structure-Activity Relationships

Studies on structurally related compounds may provide insights into potential biological activities of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol. For instance, research on 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives has shown that these compounds can inhibit the TGF-β type 1 receptor (ALK5) with IC50 values in the nanomolar range . Although these compounds differ structurally from our target molecule, they share some similar elements, including fluorinated cyclic groups and pyridine-containing moieties.

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related compounds can be identified that share partial structural features with 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol:

  • 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol (C9H13N3O), which contains a methyl group instead of a trifluoromethyl group

  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride, which lacks the aminopyridine moiety

  • Various 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives that contain different fluorinated cyclic groups and pyridine moieties

Table 3: Comparison of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-olC9H10F3N3O233.19 g/molTarget compound
1-(5-aminopyridin-2-yl)-3-methylazetidin-3-olC9H13N3O179.22 g/molContains -CH3 instead of -CF3
3-(Trifluoromethyl)azetidin-3-ol hydrochlorideC4H7ClF3NO177.55 g/molLacks aminopyridine moiety

Comparative Properties

The substitution of a trifluoromethyl group for a methyl group, as seen in comparing 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol with our target compound, typically results in:

  • Increased lipophilicity

  • Enhanced metabolic stability

  • Modified hydrogen bonding characteristics

  • Different electronic properties affecting reactivity

  • Altered binding affinity to potential biological targets

These differences can significantly impact the compound's pharmacokinetic properties and biological activity, potentially making the trifluoromethylated derivative more favorable for certain pharmaceutical applications.

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